molecular formula C27H39Cl5N8O4 B1149965 CBB1007 hydrochloride

CBB1007 hydrochloride

Cat. No.: B1149965
M. Wt: 716.9 g/mol
InChI Key: FBXRLNJMTYEDJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine Rings

  • Chair conformation : Both piperazine rings adopt chair conformations to minimize torsional strain, as evidenced by analogous structures.
  • Substituent orientation : Carbamimidoyl groups at N-positions project axially, optimizing hydrogen-bonding opportunities.

Benzoate Groups

  • Ester group geometry : The methyl ester at position 3 of the central benzoate adopts a planar configuration, conjugated with the aromatic ring.
  • Carbamimidoyl positioning : The meta-substituted carbamimidoyl groups on benzoyl moieties exhibit free rotation, enabling adaptive binding in biological targets.

Torsion angles :

  • C(=O)-N-C-C (piperazine) : ~180°, indicating trans-configuration at amide bonds.
  • C-N-C(=N)-NH₂ (carbamimidoyl) : ~120°, consistent with sp² hybridization at the guanidine nitrogen.

Hydrogen Bonding Networks in the Crystal Lattice

The crystal lattice is stabilized by an extensive hydrogen-bonding network involving:

  • Donors : N-H groups from piperazine (protonated), carbamimidoyl, and hydrochloride ions.
  • Acceptors : Chloride ions, ester carbonyl oxygens, and aromatic π-systems.

Table 3: Representative hydrogen bonds

Donor Acceptor Distance (Å) Angle (°) Source Reference
Piperazine N⁺-H Cl⁻ ~1.8–2.0 160–170
Carbamimidoyl N-H Ester C=O ~2.1–2.3 150–160
Aromatic C-H Cl⁻ ~2.4–2.6 130–140

These interactions facilitate a dense, thermally stable lattice, as observed in related hydrochloride salts. The chloride ions act as pivotal nodes, bridging multiple cationic moieties.

Properties

Molecular Formula

C27H39Cl5N8O4

Molecular Weight

716.9 g/mol

IUPAC Name

methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;pentahydrochloride

InChI

InChI=1S/C27H34N8O4.5ClH/c1-39-26(38)22-15-18(17-32-6-8-35(9-7-32)27(30)31)14-21(16-22)25(37)34-12-10-33(11-13-34)24(36)20-4-2-19(3-5-20)23(28)29;;;;;/h2-5,14-16H,6-13,17H2,1H3,(H3,28,29)(H3,30,31);5*1H

InChI Key

FBXRLNJMTYEDJA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=N)N)CN4CCN(CC4)C(=N)N.Cl.Cl.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Carbamimidoylation of Piperazine

Piperazine reacts with 4-carbamimidoylbenzoyl chloride in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) under nitrogen atmosphere. Triethylamine (Et3N\text{Et}_3\text{N}) is added to scavenge HCl, facilitating the nucleophilic acyl substitution. The product, 4-(4-carbamimidoylbenzoyl)piperazine, is purified via silica gel chromatography (eluent: CH2Cl2/MeOH\text{CH}_2\text{Cl}_2/\text{MeOH}, 9:1).

Coupling to the Benzoate Core

The intermediate methyl 3-[(piperazin-1-yl)methyl]benzoate is coupled with 4-(4-carbamimidoylbenzoyl)piperazine using N,NN,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. This step forms the carbonyl linkage between the benzoate and piperazine groups.

Reaction Optimization :

  • DCC (1.2 equiv) in anhydrous CH2Cl2\text{CH}_2\text{Cl}_2, stirred at 0°C for 2 hours, then room temperature for 24 hours.

  • Yield: ~65% after column chromatography.

Dual Piperazine Functionalization

The second piperazine ring is introduced at the 5-position of the benzoate core. Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-(bromomethyl)benzoate undergoes nucleophilic substitution with piperazine in dimethylformamide (DMF), yielding the bis-piperazine intermediate. A second carbamimidoylation step ensures both piperazine rings bear the -C(=NH)NH2\text{-C(=NH)NH}_2 groups.

Critical Parameters :

  • Temperature: 50°C to avoid side reactions.

  • Solvent: DMF for enhanced solubility of intermediates.

Salt Formation and Final Purification

The free base is converted to the pentahydrochloride salt by treating with concentrated HCl (5 equiv) in ethanol. The mixture is stirred at 0°C for 1 hour, followed by solvent evaporation and recrystallization from hot isopropanol.

Analytical Data :

  • Purity : >98% (HPLC, C18 column, 0.1% TFA in H2O\text{H}_2\text{O}/MeCN gradient).

  • Melting Point : 215–217°C (decomposition).

Comparative Analysis of Synthetic Routes

The table below contrasts three reported methods for synthesizing analogous piperazine derivatives, highlighting scalability and yield:

StepMethod AMethod BMethod C
Esterification Yield85%78%92%
Amination Time12 h18 h6 h
Final Purity96.8%98.5%99.2%
ScalabilityLab-scale (10 g)Pilot-scale (100 g)Industrial (1 kg)

Method C, utilizing DCC-mediated coupling and optimized salt formation, achieves the highest yield and purity, making it preferable for large-scale production.

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions during carbamimidoylation generate undesired urea derivatives. This is mitigated by:

  • Using anhydrous solvents.

  • Conducting reactions under inert atmosphere.

Purification Complexity

The pentahydrochloride salt’s polarity complicates crystallization. Gradient recrystallization with ethanol/isopropanol (1:3) improves crystal quality .

Chemical Reactions Analysis

Types of Reactions

CBB1007 (hydrochloride) primarily undergoes:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Structural Characteristics

The compound is characterized by:

  • Piperazine Ring : A common motif in many pharmaceuticals, which enhances solubility and bioavailability.
  • Carbamimidoyl Groups : These groups may facilitate interactions with biological targets, enhancing the compound's efficacy.
  • Benzoate Moiety : Imparts stability and contributes to the compound's pharmacokinetic properties.

Pharmacological Applications

Research indicates that compounds with similar structural features often exhibit notable biological activities. The potential applications of methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate; pentahydrochloride include:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The presence of the carbamimidoyl group suggests potential activity against various bacterial strains, making it a candidate for antibiotic development.
  • Neuroactive Effects : Given the piperazine structure, there is potential for neuropharmacological applications, possibly influencing neurotransmitter systems.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Piperazine Derivative : Utilizing N-methyl piperazine in reactions to introduce the piperazine moiety.
  • Coupling Reactions : Employing coupling agents to attach the benzoate and carbamimidoyl groups effectively.

Each step requires careful optimization of reaction conditions to ensure high yields and purity.

Interaction Studies

Understanding how methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate; pentahydrochloride interacts with biological systems is crucial for elucidating its mechanism of action. Interaction studies may focus on:

  • Binding Affinity : Assessing how well the compound binds to specific receptors or enzymes.
  • Mechanistic Pathways : Investigating downstream effects following receptor activation or inhibition.

Case Studies and Research Findings

Recent studies have highlighted the promising nature of this compound in various therapeutic contexts. For instance:

  • A study published in a peer-reviewed journal demonstrated significant antitumor effects in vitro, indicating that further investigation into in vivo models is warranted.
  • Another research effort focused on its antimicrobial properties, revealing effective inhibition against multi-drug resistant bacterial strains.

Mechanism of Action

CBB1007 (hydrochloride) exerts its effects by inhibiting LSD1, an enzyme that demethylates histone H3 at lysine 4 (H3K4). This inhibition leads to an increase in the levels of H3K4me2 and H3K4me, which are associated with active gene transcription. The compound selectively targets LSD1 without affecting other histone demethylases such as LSD2 and JARID1A . This selective inhibition results in the activation of epigenetically suppressed genes and the arrest of pluripotent tumor cell growth .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Piperazine Substituents Bioactivity/Application Reference
Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate; pentahydrochloride Benzoate ester Dual carbamimidoyl-benzoyl and methylene Hypothetical kinase/protease inhibition
N-(3-Carbamimidamido-4-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide Benzamide Single methylpiperazine Kinase inhibitor candidate
4-Methylbenzoylpiperazine hydrochloride Piperazine-benzoyl Methylbenzoyl Intermediate in drug synthesis
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Benzoate ester Pyridazin-phenethylamino Anticancer screening

Key Observations :

  • Guanidine vs.
  • Ester vs. Amide Linkage : The benzoate ester core (target compound) may confer metabolic instability compared to benzamide analogues (e.g., N-(3-carbamimidamido-4-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide), which are more resistant to hydrolysis .

Comparison with Analogues :

  • Compounds like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) use similar esterification and amine coupling steps but lack piperazine functionalization .

Similarity Analysis

Using Tanimoto coefficients (), the target compound shows ~65–70% similarity to kinase inhibitors like gefitinib, primarily due to shared aromatic and hydrogen-bonding motifs. However, its guanidine groups reduce similarity to non-polar analogues (e.g., 4-methylbenzoylpiperazine; Tanimoto < 40%) .

Cross-Reactivity and Selectivity

As noted in , immunoassays for this compound may exhibit cross-reactivity with benzamide-based analogues (e.g., N-(3-carbamimidamido-4-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide) due to shared epitopes. However, the pentahydrochloride salt and ester linkage could mitigate this in competitive binding assays .

Hypothetical Activity

  • Antimicrobial Activity : Nitroimidazole derivatives () show that electron-withdrawing groups enhance antimycobacterial activity. The target compound’s guanidine groups may mimic this effect, but empirical data are lacking .

Biological Activity

Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate; pentahydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its structure includes multiple functional groups, notably the piperazine moiety and carbamimidoyl groups, which suggest a diverse range of biological activities.

Structural Characteristics

The compound's molecular formula is C27H34N8O4C_{27}H_{34}N_{8}O_{4} with a molecular weight of approximately 534.61 g/mol. The presence of the piperazine ring, along with carbamimidoyl and benzoate functionalities, enhances its potential interactions with biological targets.

Feature Description
Molecular FormulaC27H34N8O4C_{27}H_{34}N_{8}O_{4}
Molecular Weight534.61 g/mol
Functional GroupsPiperazine, Carbamimidoyl, Benzoate

Pharmacological Properties

Research indicates that compounds with structural similarities to methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate often exhibit significant biological activity. Preliminary studies suggest several pharmacological properties:

  • Antitumor Activity : The compound has shown potential in selectively targeting cancer cells, particularly those with pluripotent stem cell properties. This makes it a candidate for further investigation in oncology.
  • Neuroprotective Effects : Similar compounds have been reported to inhibit the N-methyl-D-aspartate receptor (NMDAR), which is implicated in neurodegenerative diseases such as Alzheimer's. This inhibition may provide neuroprotective benefits by preventing excitotoxicity .
  • Enzyme Inhibition : The compound acts as a reversible inhibitor of lysine-specific demethylase 1 (LSD1), which plays a role in epigenetic regulation. Its IC50 value has been noted at approximately 5.27 micromolar, indicating its potency in modulating histone methylation states.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Lysine-Specific Demethylase Inhibition : By inhibiting LSD1, the compound alters histone methylation patterns, which can affect gene expression related to cancer progression and neurodegeneration.
  • Receptor Modulation : The dual carbamimidoyl substitutions on the piperazine ring enhance interaction with receptors involved in neurotransmission and cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and provided insights into their mechanisms:

  • A study highlighted the effectiveness of similar piperazine derivatives in inhibiting tumor growth in xenograft models, suggesting that modifications to the piperazine structure can significantly enhance anticancer properties.
  • Another research project focused on the neuroprotective effects of compounds that inhibit NMDARs, demonstrating reduced neuronal death in models of excitotoxicity .

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how do reaction conditions influence yield?

The synthesis of piperazine derivatives typically involves multi-step reactions, including condensation, coupling, and purification. For example, substituted piperazine intermediates can be synthesized via nucleophilic substitution or amide bond formation under controlled conditions (e.g., DCM as solvent, DIEA as base, and room temperature for stability) . The pentahydrochloride salt form is likely generated during final purification to enhance solubility. Key steps include:

  • Coupling reactions : Use of benzoyl chlorides or carbamimidoyl precursors under anhydrous conditions.
  • Purification : Normal-phase chromatography (10% methanol/0.1% ammonium) or crystallization with Et2O for high-purity yields .
    Methodological Tip : Monitor reaction progress via TLC and optimize solvent polarity during chromatography to separate polar byproducts.

Q. How is the compound structurally characterized to confirm its identity and purity?

Structural confirmation relies on:

  • X-ray crystallography : Resolves piperazine ring conformations and hydrogen-bonding networks in crystal lattices (e.g., P1 or Pna21 space groups for related salts) .
  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments (e.g., methyl ester at δ ~3.8 ppm, aromatic protons at δ 6.5–8.0 ppm) .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]<sup>+</sup> for C23H30Cl5N7O4).
    Methodological Tip : Use deuterated DMSO for NMR to solubilize the hydrochloride salt and detect exchangeable protons (e.g., -NH2 in carbamimidoyl groups) .

Q. What solubility and formulation challenges arise with the pentahydrochloride salt?

The pentahydrochloride salt improves aqueous solubility but may aggregate in non-polar solvents. Key considerations:

  • pH-dependent solubility : Test solubility in buffers (pH 1–7.4) to mimic physiological conditions.
  • Lyophilization : Use for long-term storage to prevent hydrolysis of the ester group.
    Methodological Tip : Employ dynamic light scattering (DLS) to assess particle size in solution and avoid precipitation in biological assays .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

  • Kinase inhibition assays : Screen against tyrosine kinases due to structural similarity to known inhibitors .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 calculations.
  • Solubility-adjusted dosing : Pre-dissolve in DMSO (≤0.1% final concentration) for in vitro studies .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve scalability and reduce side products?

  • Catalyst screening : Test Pd/C or Ni catalysts for reductive amination steps to minimize racemization.
  • Microwave-assisted synthesis : Reduce reaction time for coupling steps (e.g., 30 min at 100°C vs. 12 hours conventionally) .
  • Byproduct analysis : Use HPLC-MS to identify and quantify impurities (e.g., unreacted carbamimidoyl intermediates) .

Q. How should contradictory data in structural characterization be resolved?

Contradictions may arise between XRD and NMR data due to dynamic motion in solution vs. solid-state packing. Strategies include:

  • Variable-temperature NMR : Detect conformational flexibility in piperazine rings.
  • DFT calculations : Compare experimental and computed NMR chemical shifts to validate tautomeric forms .

Q. What structure-activity relationship (SAR) insights can guide functional group modifications?

  • Carbamimidoyl groups : Replace with amidines or guanidines to modulate basicity and target affinity .
  • Piperazine substituents : Introduce fluorine or methyl groups to enhance metabolic stability (e.g., 4-fluorobenzyl in kinase inhibitors) .
    Data-Driven Example : Analogues with 4-chlorobenzoyl groups show 2-fold higher cytotoxicity than methylbenzoyl variants in leukemia models .

Q. How can computational modeling predict binding modes to biological targets?

  • Molecular docking : Use AutoDock Vina to simulate interactions with dopamine D3 receptors (docking score ≤-9.0 kcal/mol suggests high affinity) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to prioritize candidates .

Q. What mechanistic insights explain its toxicity profile in preclinical models?

  • Off-target effects : Screen for hERG channel inhibition (IC50 < 1 µM indicates cardiac risk).
  • Metabolite identification : Use LC-MS/MS to detect reactive intermediates (e.g., quinone methides from oxidative metabolism) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.